molecular formula C41H62O14 B1253614 Cynatroside B

Cynatroside B

Numéro de catalogue: B1253614
Poids moléculaire: 778.9 g/mol
Clé InChI: BKMTVEKXAQFBQB-BFVPFXPBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cynatroside B, also known as this compound, is a useful research compound. Its molecular formula is C41H62O14 and its molecular weight is 778.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

  • Anti-Inflammatory Effects :
    • Cynatroside B has shown significant anti-inflammatory effects in various studies. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in the inflammatory response. This property makes it a candidate for treating inflammatory diseases like arthritis and colitis .
  • Neuroprotective Effects :
    • Research indicates that this compound may protect against neuroinflammation. In models of ischemia and reperfusion injury, it reduced levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a protective role in neurodegenerative diseases .
  • Chondroprotective Properties :
    • In studies involving IL-1β-induced primary chondrocytes, this compound exhibited chondroprotective effects by inhibiting the degradation of cartilage matrix components and reducing the expression of catabolic factors associated with osteoarthritis .

Inflammatory Bowel Disease

A study investigating the effects of this compound on TNBS-induced colitis demonstrated that treatment significantly reduced intestinal inflammation, preserved mucosal integrity, and inhibited apoptosis in intestinal epithelial cells. The compound was effective at doses of 20 mg/kg and 40 mg/kg, leading to improved clinical scores in treated rats .

Osteoarthritis Model

In an animal model of osteoarthritis induced by IL-1β, this compound was found to suppress the expression of matrix metalloproteinases (MMPs) and enhance the synthesis of cartilage-specific proteins. This suggests potential for developing new therapies for osteoarthritis management .

Methotrexate-Induced Enteritis

Research showed that this compound mitigated methotrexate-induced enteritis by reducing inflammatory cell infiltration and improving histopathological scores in rat models. It also downregulated pro-inflammatory cytokines while enhancing goblet cell numbers, indicating a restoration of intestinal barrier function .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anti-InflammatoryInhibits pro-inflammatory cytokinesReduces TNF-α and IL-1β levels
NeuroprotectionSuppresses neuroinflammationLowers iNOS and COX-2 levels
ChondroprotectionInhibits cartilage degradationProtects against IL-1β-induced damage
Inflammatory Bowel DiseasePreserves epithelial integrityImproves clinical scores in colitis models
Osteoarthritis TreatmentReduces MMP expressionEnhances cartilage matrix synthesis

Propriétés

Formule moléculaire

C41H62O14

Poids moléculaire

778.9 g/mol

Nom IUPAC

(6R,7R)-2,6-dihydroxy-7-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6S)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4b-methyl-2-(2-methylfuran-3-yl)-4,4a,5,6,7,8,10,10a-octahydro-3H-phenanthren-1-one

InChI

InChI=1S/C41H62O14/c1-20-26(12-14-49-20)41(45)13-11-27-25(39(41)44)10-9-24-15-29(28(42)19-40(24,27)5)53-33-17-31(47-7)37(22(3)51-33)55-35-18-32(48-8)38(23(4)52-35)54-34-16-30(46-6)36(43)21(2)50-34/h9,12,14,21-23,25,27-38,42-43,45H,10-11,13,15-19H2,1-8H3/t21-,22-,23+,25?,27?,28-,29-,30+,31+,32+,33+,34+,35+,36-,37-,38-,40?,41?/m1/s1

Clé InChI

BKMTVEKXAQFBQB-BFVPFXPBSA-N

SMILES isomérique

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4CC5=CCC6C(C5(C[C@H]4O)C)CCC(C6=O)(C7=C(OC=C7)C)O)C)C)OC)O

SMILES canonique

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CC5=CCC6C(C5(CC4O)C)CCC(C6=O)(C7=C(OC=C7)C)O)C)C)OC)O

Synonymes

cynatroside B

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.